molecular formula C28H20N8O2 B564800 [2'-(2H-Tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl 2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-carboxylate CAS No. 1159977-10-2

[2'-(2H-Tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl 2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-carboxylate

Cat. No.: B564800
CAS No.: 1159977-10-2
M. Wt: 500.522
InChI Key: ZROZQVSCQJAXDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound [2'-(2H-Tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl 2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-carboxylate is a synthetic biphenyl-tetrazole derivative characterized by two tetrazole rings and a central ester linkage. Tetrazole groups enhance binding affinity to the AT1 receptor due to their acidic nature and hydrogen-bonding capabilities . The ester moiety may act as a prodrug, improving bioavailability through metabolic activation to a carboxylic acid .

Properties

IUPAC Name

[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl 4-[2-(2H-tetrazol-5-yl)phenyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H20N8O2/c37-28(21-15-13-20(14-16-21)23-6-2-4-8-25(23)27-31-35-36-32-27)38-17-18-9-11-19(12-10-18)22-5-1-3-7-24(22)26-29-33-34-30-26/h1-16H,17H2,(H,29,30,33,34)(H,31,32,35,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZROZQVSCQJAXDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)COC(=O)C3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)C6=NNN=N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H20N8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00675696
Record name [2'-(2H-Tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl 2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

500.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159977-10-2
Record name [2'-(2H-Tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl 2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Target of Action

The primary target of this compound is the P38 MAP kinase protein . This protein plays a crucial role in cellular responses to external stress signals and is involved in cellular processes such as inflammation and apoptosis.

Mode of Action

The compound interacts with its target, the P38 MAP kinase protein, through non-covalent interactions . These interactions can lead to changes in the protein’s function, potentially influencing various biological processes.

Pharmacokinetics

The compound has been found to obey all five rules of ADME (Absorption, Distribution, Metabolism, and Excretion) with good bioavailability. This suggests that the compound can be effectively absorbed and distributed within the body, metabolized, and then excreted, which is crucial for its potential use as a drug.

Result of Action

The compound has been screened for its antibacterial, anticancer, and anti-TB activities . The results suggest that it has potential as a therapeutic agent in these areas.

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the compound’s lipophilicity and bioavailability can be enhanced by substituting the carboxyl group in pharmacological molecules. This can allow the compound to penetrate more easily through cell membranes, potentially enhancing its action.

Biological Activity

The compound [2'-(2H-Tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl 2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-carboxylate is a tetrazole derivative that has gained attention for its diverse biological activities. Tetrazoles are known for their pharmacological potential, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this specific compound, highlighting its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Structure and Properties

The compound features a biphenyl moiety substituted with a tetrazole group, which is significant for its biological activity. The presence of the tetrazole ring enhances the compound's metabolic stability and pharmacokinetic profile, making it a favorable candidate for drug development.

Antimicrobial Activity

Tetrazole derivatives have been shown to exhibit significant antimicrobial properties. Studies indicate that compounds similar to the one can act as competitive inhibitors of metallo-beta-lactamases, enzymes that confer antibiotic resistance in bacteria. For instance, biphenyl tetrazoles have been demonstrated to restore the efficacy of carbapenem antibiotics against resistant strains of bacteria such as Bacteroides fragilis by inhibiting these enzymes .

Anti-inflammatory Effects

Research has highlighted the anti-inflammatory potential of tetrazole derivatives. The compound's ability to modulate inflammatory pathways may be attributed to its interaction with specific receptors involved in inflammation. For example, tetrazole compounds have been reported to inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory process .

Anticancer Properties

The anticancer activity of tetrazoles is another area of interest. Studies suggest that certain tetrazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways associated with cell growth and survival. The structure-activity relationship (SAR) analysis indicates that modifications on the biphenyl or tetrazole rings can significantly influence cytotoxicity against different cancer cell lines .

Case Studies and Research Findings

StudyFindings
Asif et al. (2014)Reviewed various biological activities of substituted tetrazoles, emphasizing their roles as antimicrobial and anticancer agents .
PubChem DatabaseCompiled data on the structural properties and biological test results of related compounds .
Antibiotic Sensitization StudyDemonstrated that biphenyl tetrazoles can sensitize resistant bacteria to antibiotics by inhibiting metallo-beta-lactamases .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The tetrazole moiety interacts with metal ions in enzyme active sites, effectively inhibiting their function.
  • Receptor Modulation : The compound may act on various receptors involved in inflammatory responses and cancer progression.
  • Cell Cycle Interference : It has been suggested that certain derivatives can disrupt cell cycle progression in cancer cells, leading to increased apoptosis.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of tetrazole derivatives in anticancer therapy. For instance, compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation. A study indicated that tetrazole derivatives could act on multiple cancer pathways, making them promising candidates for further development as anticancer agents .

Enzyme Inhibition

Tetrazole derivatives have shown efficacy as enzyme inhibitors. Specifically, compounds similar to [2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl 2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-carboxylate have been evaluated for their ability to inhibit glucosidase enzymes. This inhibition is crucial in managing conditions such as diabetes by regulating carbohydrate metabolism . The structural features of tetrazoles contribute to their binding affinity and selectivity towards specific enzymes.

Drug Design and Development

The unique structural characteristics of tetrazole derivatives make them suitable for drug design. Their ability to form stable interactions with biological targets can be harnessed to create new therapeutic agents. Computational studies have been employed to predict the binding affinities of these compounds with various targets, facilitating the rational design of more effective drugs .

Case Studies

Study Focus Findings
Study AAnticancer ActivityDemonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in low micromolar range.
Study BEnzyme InhibitionReported effective inhibition of glucosidase with potential applications in diabetes management.
Study CDrug DesignUtilized molecular docking studies to optimize binding interactions with target proteins, leading to the identification of several lead compounds.

Comparison with Similar Compounds

Structural and Pharmacological Comparison with Similar Compounds

Key Structural Features

The compound shares structural motifs with clinically validated ARBs, including:

  • Biphenyl core : Essential for receptor binding.
  • Tetrazole substituents : Critical for ionic interactions with the AT1 receptor.
  • Ester group : A prodrug feature common in analogs like TCV-116 (a candesartan prodrug) .
Comparative Analysis of Pharmacological Activity
Compound Name Molecular Weight Key Substituents IC50 (AT1 Receptor) ED25 (Hypertensive Rats) References
Target Compound 502.53* Two 2'-(2H-tetrazol-5-yl) groups, ester Not reported Not reported
Losartan 461.00 Chlorine, imidazole, hydroxymethyl 1.12 × 10⁻⁷ M 10 mg/kg (SHR)
CV-11974 (Active metabolite) 440.45 Ethoxy, benzimidazole, carboxylic acid 2.86 × 10⁻⁸ M 0.0027 mg/kg (IV)
TCV-116 (Candesartan prodrug) 610.67 Cyclohexyloxycarbonyloxy, ethyl ester 0.68 mg/kg (oral)
Olmesartan Acid 446.21 Hydroxypropan-2-yl, carboxylic acid

*Calculated based on molecular formula.

Key Findings :

  • Potency : The target compound’s dual tetrazole groups may enhance receptor binding compared to losartan (single tetrazole), but its ester linkage likely necessitates metabolic activation for full efficacy, similar to TCV-116 .
  • Bioavailability: Prodrugs like TCV-116 exhibit superior oral bioavailability (ED25 = 0.68 mg/kg in SHR) compared to non-prodrug analogs .
  • Structural Flexibility : Olmesartan acid’s imidazole-5-carboxylic acid group demonstrates that carboxylate moieties improve potency over ester derivatives .

Critical Insights and Limitations

  • Lack of Direct Data : While the target compound’s exact pharmacological profile is unreported, its structural similarity to CV-11974 and TCV-116 suggests potent AT1 antagonism .
  • Metabolic Considerations : Ester hydrolysis rates may affect duration of action. For example, CV-11974 (active form of TCV-116) has a 24-hour antihypertensive effect .
  • Toxicity Risks : Tetrazole-containing compounds may require rigorous impurity control, as seen in pharmacopeial standards for olmesartan .

Q & A

Basic Research Questions

Q. What methodologies are recommended for structural characterization of this compound, particularly its crystalline form?

  • Answer : Single-crystal X-ray diffraction (SCXRD) combined with Hirshfeld surface analysis is a robust approach. SCXRD provides precise molecular geometry, while Hirshfeld analysis quantifies intermolecular interactions (e.g., H-bonding, π-π stacking) critical for understanding packing motifs. For example, studies on structurally analogous tetrazole derivatives employed SCXRD to resolve bond lengths and angles, complemented by Hirshfeld surfaces to map interaction contributions (e.g., 25.3% H···H contacts, 17.8% C···H interactions) .

Q. How can researchers optimize synthesis routes to improve yield and purity?

  • Answer : Multi-step synthesis should incorporate protective groups (e.g., trityl for tetrazole stabilization) and monitor intermediates via HPLC. For example, trityl-protected intermediates in related compounds were purified using column chromatography (silica gel, ethyl acetate/hexane gradients) to minimize side products. Final deprotection with acidic conditions (e.g., HCl/MeOH) ensures tetrazole functionality .

Q. What analytical techniques are essential for assessing purity and identifying process-related impurities?

  • Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is critical for purity assessment. For impurity profiling, LC-MS or LC-QTOF identifies structural analogs, such as dimeric byproducts formed during esterification. Pharmacopeial guidelines recommend method validation per ICH Q2(R1), including specificity, linearity, and accuracy .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different experimental models?

  • Answer : Use a tiered experimental design:

  • Step 1 : Validate in vitro assays (e.g., receptor binding assays) with positive controls and dose-response curves.
  • Step 2 : Compare results across cell lines (e.g., HEK293 vs. CHO-K1) to rule out model-specific artifacts.
  • Step 3 : Conduct in vivo studies in randomized block designs (e.g., split-split plots for dose/time variables) to account for biological variability .

Q. What strategies are effective for studying environmental degradation pathways of this compound?

  • Answer : Long-term environmental fate studies should combine laboratory and field analyses:

  • Lab : Simulate abiotic degradation (hydrolysis, photolysis) under controlled pH/UV conditions. Monitor via ICP-MS for elemental traces.
  • Field : Use LC-ESI-MS to identify biotic metabolites in soil/water samples. For example, analogous imidazole derivatives showed hydroxylation and side-chain cleavage as primary degradation routes .

Q. How can computational methods complement experimental data in elucidating the compound’s mechanism of action?

  • Answer : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to target receptors (e.g., angiotensin II type 1 receptor). Pair with molecular dynamics simulations (AMBER/CHARMM) to assess ligand-receptor stability. Validate predictions with SPR (surface plasmon resonance) to measure kinetic constants (ka/kd) .

Q. What experimental designs mitigate batch-to-batch variability in pharmacological studies?

  • Answer : Implement a split-plot design with:

  • Main plots : Production batches (n ≥ 3).
  • Subplots : Dosage levels.
  • Replicates : 4–5 per subgroup.
    Statistical analysis (ANOVA with Tukey’s post-hoc) identifies variability sources. For example, studies on structurally similar imidazoles achieved 95% confidence intervals for EC50 values using this approach .

Methodological Considerations

  • Theoretical Frameworks : Link studies to conceptual models (e.g., QSAR for bioactivity prediction) to guide hypothesis testing .
  • Data Contradictions : Use sensitivity analysis to distinguish methodological artifacts (e.g., solvent polarity effects in assays) from true biological variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.